N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an oxalamide core with a benzyl group and a tosyl-protected oxazolidinyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of Oxazolidinone Intermediate: The initial step involves the preparation of the oxazolidinone intermediate through the reaction of an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
Tosylation: The oxazolidinone intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine to protect the hydroxyl group.
Oxalamide Formation: The final step involves the coupling of the tosyl-protected oxazolidinone with benzylamine and oxalyl chloride under anhydrous conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The oxalamide moiety can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted oxalamides.
Reduction: Amines or alcohols.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibacterial agent. Additionally, the compound’s ability to form stable complexes with metal ions suggests its use in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
- N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Uniqueness
N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide stands out due to its unique combination of a benzyl group and a tosyl-protected oxazolidinyl moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-7-9-17(10-8-15)29(26,27)23-11-12-28-18(23)14-22-20(25)19(24)21-13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBITFYXXQMORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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